4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide
Description
The compound 4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide (CAS: 451465-29-5, molecular formula: C₂₇H₂₈N₄O₄S) features a 3,4-dihydroquinazolin-4-one core substituted at the 2-position with a sulfanyl group linked to a carbamoylmethyl moiety and at the 3-position with a butanamide chain terminating in a furan-2-ylmethyl group (Fig. 1) . The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for diverse bioactivities, including kinase inhibition and anti-inflammatory effects. The furan-2-ylmethyl substituent may influence metabolic stability and target engagement due to its heteroaromatic nature.
Properties
IUPAC Name |
4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c1-2-19-11-13-20(14-12-19)29-25(33)18-36-27-30-23-9-4-3-8-22(23)26(34)31(27)15-5-10-24(32)28-17-21-7-6-16-35-21/h3-4,6-9,11-14,16H,2,5,10,15,17-18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVIMLOTFCUZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide is a complex organic molecule with significant potential in pharmaceutical research. It features a quinazoline core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the compound's biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C34H38N4O3S , with a molecular weight of 582.8 g/mol . The structure includes:
- A quinazoline nucleus.
- A sulfanyl group.
- Various aromatic functionalities.
This unique architecture contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Preliminary studies suggest that the compound exhibits significant anticancer properties. Research has indicated that derivatives of quinazoline compounds can induce apoptosis in cancer cells by modulating key signaling pathways and inhibiting specific enzymes involved in tumor growth. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies demonstrate that quinazoline derivatives possess broad-spectrum antimicrobial effects, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Research indicates that this compound may have anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. Such properties are crucial for developing treatments for inflammatory diseases like arthritis .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Binding to and inhibiting key enzymes involved in cancer progression and inflammation.
- Signaling Pathway Modulation : Interacting with cellular receptors to alter signaling pathways that regulate cell proliferation and apoptosis.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells through activation of apoptotic pathways .
Synthesis Methods
The synthesis of this compound involves multi-step reactions that require careful optimization to ensure high yields and purity. Key steps include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Coupling reactions to attach the furan moiety and other functional groups .
Case Studies
Several studies have explored the biological activity of similar quinazoline derivatives:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Gursoy & Karal (2003) | 2-Mercaptoquinazoline | Anticancer | Induced apoptosis in breast cancer cells |
| Al-Suwaidan et al. (2016) | Quinazoline Derivative | Antitumor | Inhibited tumor growth in vivo models |
| Pandey et al. (2009) | Quinazoline Sulfide | Antimicrobial | Effective against multiple bacterial strains |
These studies highlight the therapeutic potential of quinazoline derivatives, supporting further investigation into this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related quinazolinone derivatives highlights key differences in substituents and biological activities:
Key Structural Differences and Implications
Sulfanyl Group Modifications :
- The target compound’s sulfanyl group is linked to a carbamoylmethyl-4-ethylphenyl moiety, whereas analogues like 477329-16-1 () use a simpler sulfanylacetamide chain . The carbamoyl group may enhance hydrogen-bonding interactions, while the ethylphenyl substituent increases lipophilicity.
- In 4-(2-(2-(Methylthio)-4-oxoquinazolin-3-yl)ethyl)benzenesulfonamide (), the methylthio group and benzenesulfonamide improve aqueous solubility but reduce steric bulk compared to the target’s carbamoylmethyl group .
Amide Chain Variations: The target’s N-(furan-2-ylmethyl)butanamide chain contrasts with the thiazol-2-yl group in 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide (). Furan’s oxygen atom may confer lower metabolic stability than thiazole’s sulfur, but it could reduce toxicity . Compounds in feature a 1,4-dihydropyridine-methyl group, which confers antiulcer activity via calcium channel modulation. The target’s lack of this moiety suggests a divergent mechanism .
Biological Activity Trends: Antiulcer Activity: highlights that sulfamoylphenyl-substituted quinazolinones exhibit antiulcer effects, likely due to proton pump inhibition. The target’s 4-ethylphenyl group may shift activity toward other targets, such as kinases or proteases . Synthetic Accessibility: The target’s synthesis likely parallels ’s S-alkylation methods (e.g., K₂CO₃ in acetone), but the furan-2-ylmethyl butanamide requires additional coupling steps .
Physicochemical and Pharmacokinetic Comparisons
- Solubility : Sulfonamide derivatives (e.g., 477329-16-1 ) exhibit higher aqueous solubility than the target’s carbamoyl-methyl group, which may limit oral bioavailability .
- Metabolic Stability : The furan ring in the target is prone to oxidative metabolism, whereas thiazole-containing analogues () may resist such degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
